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Compound of Interest

Compound Name:

(1R)-1-(4-

Fluorophenyl)propylamine

hydrochloride

Cat. No.: B591848 Get Quote

An In-depth Technical Guide to (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R)-1-(4-
Fluorophenyl)propylamine hydrochloride, a chiral amine of interest in pharmaceutical and

neuroscience research. This document consolidates key chemical data, synthesis

methodologies, and insights into its potential biological activities based on related compounds.

Chemical and Physical Data
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a fluorinated derivative of

phenylpropylamine. The introduction of a fluorine atom to the phenyl ring can significantly

influence the compound's pharmacokinetic and pharmacodynamic properties.
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Property Value

CAS Number 1169576-95-7

Molecular Formula C₉H₁₃ClFN

Molecular Weight 189.66 g/mol

IUPAC Name
(1R)-1-(4-fluorophenyl)propan-1-

amine;hydrochloride

Synonyms
(R)-1-(4-Fluorophenyl)propan-1-amine

hydrochloride

Synthesis Protocols
While a specific, detailed experimental protocol for the enantioselective synthesis of (1R)-1-(4-

Fluorophenyl)propylamine is not readily available in the public domain, the synthesis of chiral

amines and related fluorinated compounds is well-documented. The following represents a

generalized, plausible workflow for its asymmetric synthesis, based on established chemical

principles.

Conceptual Asymmetric Synthesis Workflow
The enantioselective synthesis of chiral amines such as (1R)-1-(4-Fluorophenyl)propylamine

can be approached through several established methodologies in asymmetric synthesis. One

common strategy involves the asymmetric reduction of a corresponding ketimine or the use of

chiral auxiliaries.

Below is a conceptual workflow illustrating a potential synthetic route.
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Asymmetric Synthesis of (1R)-1-(4-Fluorophenyl)propylamine
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Caption: Conceptual workflow for the asymmetric synthesis.

Detailed Methodologies for Key Conceptual Steps:

Step 1: Imine Formation: 4-Fluorobenzaldehyde would be reacted with propylamine in a

suitable solvent, often with a dehydrating agent, to form the corresponding N-propylidene-1-

(4-fluorophenyl)methanamine (an imine).
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Step 2: Asymmetric Reduction: The key enantioselective step involves the reduction of the

imine. This can be achieved using various methods:

Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g.,

based on rhodium or iridium with chiral phosphine ligands) under a hydrogen atmosphere.

Chiral Reducing Agents: Using stoichiometric amounts of a chiral borohydride reagent.

Step 3: Purification: The resulting (1R)-1-(4-Fluorophenyl)propylamine would be purified from

the reaction mixture using standard techniques such as column chromatography.

Step 4: Hydrochloride Salt Formation: The purified free amine is dissolved in a suitable

organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric

acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt, which can then

be isolated by filtration.

Biological Activity and Potential Applications
Direct experimental data on the biological activity of (1R)-1-(4-Fluorophenyl)propylamine
hydrochloride is limited. However, based on the pharmacology of structurally related

fluorinated amphetamine analogues, its primary mechanism of action is likely centered on the

modulation of monoamine neurotransmitter systems.

Interaction with Monoamine Transporters
Fluorinated amphetamine analogues are known to interact with the transporters for dopamine

(DAT), norepinephrine (NET), and serotonin (SERT).[1] This interaction can lead to the

inhibition of neurotransmitter reuptake and can also induce the reverse transport (efflux) of

these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1]

The position of the fluorine atom on the phenyl ring is a critical determinant of the compound's

pharmacological profile.[1] For instance, 4-fluoroamphetamine (4-FA) is a non-selective

releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine, whereas

2-fluoroamphetamine (2-FA) is more selective for catecholamines (dopamine and

norepinephrine).[1] Given the para-position of the fluorine in (1R)-1-(4-

Fluorophenyl)propylamine, it is plausible that it may exhibit activity across all three monoamine

transporters.
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Signaling Pathways
The primary signaling pathway affected by compounds that modulate monoamine transporters

is the synaptic neurotransmission pathway. By increasing the concentration of dopamine,

norepinephrine, and serotonin in the synaptic cleft, these compounds enhance the activation of

their respective postsynaptic receptors.
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Caption: Postulated mechanism of action at the synapse.
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Potential Therapeutic and Research Applications
Given its structural similarity to other psychoactive compounds, (1R)-1-(4-
Fluorophenyl)propylamine hydrochloride is a candidate for research in the following areas:

Neuroscience Research: As a tool to probe the function of monoamine systems and to study

the structure-activity relationships of fluorinated phenethylamines.

Drug Development: As a scaffold or intermediate for the synthesis of novel therapeutic

agents targeting neurological or psychiatric disorders. The enantiomerically pure nature of

this compound makes it particularly valuable for developing drugs with improved selectivity

and reduced off-target effects.

Conclusion
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral molecule with the potential for

significant activity within the central nervous system, likely through the modulation of

monoamine transporters. While specific biological data for this compound is not extensively

published, the established pharmacology of related fluorinated amphetamines provides a

strong basis for its potential applications in neuroscience and medicinal chemistry. Further

research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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